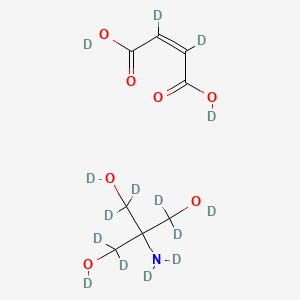
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole is a deuterated derivative of benzotriazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in specific positions, resulting in a compound with unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole typically involves the deuteration of benzotriazole derivatives. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process includes purification steps to isolate the desired deuterated product with high purity. Techniques such as distillation, crystallization, and chromatography are employed to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or H2O2 in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated benzotriazole derivatives with additional functional groups, while reduction may produce deuterated amines or alcohols.
Scientific Research Applications
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole involves its interaction with molecular targets and pathways specific to its application. In biological systems, the deuterium atoms can influence the metabolic pathways by altering the rate of enzymatic reactions. The compound’s stability and resistance to metabolic degradation make it a valuable tool in studying biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The non-deuterated parent compound with similar chemical properties but different isotopic composition.
1H-benzotriazole-5-carboxylic acid: A derivative with a carboxyl group, used in various chemical applications.
2H-benzotriazole: Another isotopic variant with deuterium at different positions.
Uniqueness
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole is unique due to its specific deuteration pattern, which imparts distinct physical and chemical properties. The presence of deuterium enhances the compound’s stability and resistance to metabolic degradation, making it valuable in research and industrial applications.
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10)/i1D3,2D,3D,4D |
InChI Key |
LRUDIIUSNGCQKF-RLTMCGQMSA-N |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1C([2H])([2H])[2H])[2H])NN=N2)[2H] |
Canonical SMILES |
CC1=CC2=C(C=C1)N=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Potassium 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetate](/img/structure/B12313106.png)


![(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B12313139.png)




![2-[(2R)-oxiran-2-yl]-1-benzofuran](/img/structure/B12313159.png)

![rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis](/img/structure/B12313165.png)

![5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12313173.png)
